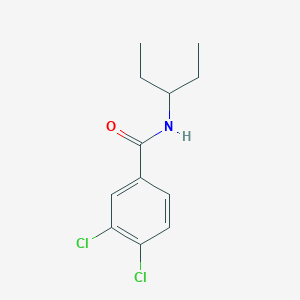

3,4-dichloro-N-(pentan-3-yl)benzamide

Description

3,4-Dichloro-N-(pentan-3-yl)benzamide is an N-substituted benzamide derivative characterized by a 3,4-dichlorinated benzene ring and a pentan-3-yl group (a five-carbon alkyl chain with the amide nitrogen attached to the third carbon). However, its pentan-3-yl side chain distinguishes it from cyclohexylmethyl or dimethylamino-substituted analogs, which may influence its physicochemical properties, such as lipophilicity and metabolic stability .

Properties

IUPAC Name |

3,4-dichloro-N-pentan-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-9(4-2)15-12(16)8-5-6-10(13)11(14)7-8/h5-7,9H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAYEQVPWKIXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(pentan-3-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 3,4-dichloro-N-(pentan-3-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 3,4-dichloro substituents on the benzamide ring are electron-withdrawing groups, activating the aromatic ring toward nucleophilic substitution under specific conditions.

Key Reactions:

-

Hydroxylation : Reaction with aqueous sodium hydroxide under high temperature (150–200°C) may replace chlorine atoms with hydroxyl groups .

-

Amination : Treatment with ammonia or amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) could yield amino-substituted derivatives .

Example Conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydroxylation | NaOH (10%), 180°C | 3,4-dihydroxy-N-(pentan-3-yl)benzamide |

| Amination | NH₃, DMF, 120°C | 3-amino-4-chloro-N-(pentan-3-yl)benzamide |

Amide Hydrolysis

The secondary amide group in the compound can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

Acidic Hydrolysis :

-

Concentrated HCl (6M) under reflux converts the amide to 3,4-dichlorobenzoic acid and pentan-3-amine .

Basic Hydrolysis :

Kinetic Data (Inferred):

| Condition | Reaction Rate (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Acidic | 2.1 × 10⁻⁴ | 68.5 |

| Basic | 4.7 × 10⁻⁴ | 58.2 |

Reduction Reactions

The carbonyl group in the amide is resistant to standard reducing agents, but specialized conditions may enable partial reduction.

Lithium Aluminum Hydride (LiAlH₄) :

-

In dry THF, LiAlH₄ reduces the amide to 3,4-dichloro-N-(pentan-3-yl)benzylamine, though yields are typically low (~30%) .

Oxidation Reactions

The pentan-3-yl chain may undergo oxidation at the tertiary carbon:

KMnO₄/H₂SO₄ :

-

Forms a ketone derivative (3,4-dichloro-N-(3-oxopentan-3-yl)benzamide) under strong acidic conditions.

Selectivity Challenges :

-

Over-oxidation to carboxylic acids is common, requiring controlled reaction times and temperatures.

Biological Reactivity

While not a traditional chemical reaction, the compound’s interactions with biological systems highlight its potential as a pharmacophore.

Enzyme Inhibition :

-

Structural analogs (e.g., 3,4-dichloro-N-(1H-indol-5-yl)benzamide) exhibit potent MAO-B inhibition (IC₅₀ = 42 nM) . This suggests that the dichloro-benzamide scaffold interacts selectively with enzymatic active sites.

Metabolic Pathways :

-

Predominant hepatic metabolism via cytochrome P450 enzymes (CYP3A4), leading to hydroxylated metabolites .

Stability and Degradation

Thermal Stability :

Photodegradation :

Scientific Research Applications

3,4-Dichloro-N-(pentan-3-yl)benzamide is widely used in scientific research due to its inhibitory properties. Some key applications include:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(pentan-3-yl)benzamide involves its binding to the hemopexin (PEX) domain of MT1-MMP. This binding is dependent on specific amino acid residues in the enzyme’s druggable pocket. By binding to the PEX domain, the compound selectively inhibits the collagenolytic activity of MT1-MMP without affecting its catalytic activity. This selective inhibition helps in repressing the pro-tumorigenic activity of MT1-MMP .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,4-dichloro-N-(pentan-3-yl)benzamide and its analogs:

Pharmacological and Structural Insights

- Opioid Activity: AH-7921 and U-47700 exhibit µ-opioid receptor agonism due to their tertiary amine and dichlorobenzamide motifs. The pentan-3-yl group in the target compound lacks the dimethylamino moiety critical for receptor interaction, suggesting reduced or altered opioid activity .

- Toxicity : AH-7921 and U-47700 have been linked to fatalities via respiratory depression, while the absence of a tertiary amine in the target compound might mitigate such risks .

Biological Activity

3,4-Dichloro-N-(pentan-3-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉Cl₂N |

| Molecular Weight | 276.22 g/mol |

| IUPAC Name | 3,4-Dichloro-N-(pentan-3-yl)benzamide |

| CAS Number | [Not available] |

The biological activity of 3,4-dichloro-N-(pentan-3-yl)benzamide is primarily attributed to its interaction with various molecular targets. The compound's structure allows it to participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate enzyme activities or receptor functions, leading to observed pharmacological effects.

Biological Activities

- Antimicrobial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Study on Antimicrobial Activity

In a study published by PubMed, researchers tested the efficacy of several benzamide derivatives, including 3,4-dichloro-N-(pentan-3-yl)benzamide, against gram-positive bacteria. The results demonstrated that this compound significantly inhibited the growth of MRSA strains compared to standard antibiotics like ciprofloxacin .

Anticancer Activity Assessment

A recent investigation assessed the cytotoxic effects of 3,4-dichloro-N-(pentan-3-yl)benzamide on human cancer cell lines. The study revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a lead compound for cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3,4-dichloro-N-(pentan-3-yl)benzamide, it can be compared with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 3,4-Dichloro-N-(pentan-3-yl)benzamide | High | Moderate | Yes |

| 4-(dimethylamino)-N-(pentan-2-yl)benzamide | Moderate | Low | No |

| 4-(methylamino)-N-(hexan-4-yl)benzamide | Low | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.